Cas no 105769-55-9 (Carbamic acid, (2-oxohexyl)-, phenylmethyl ester)

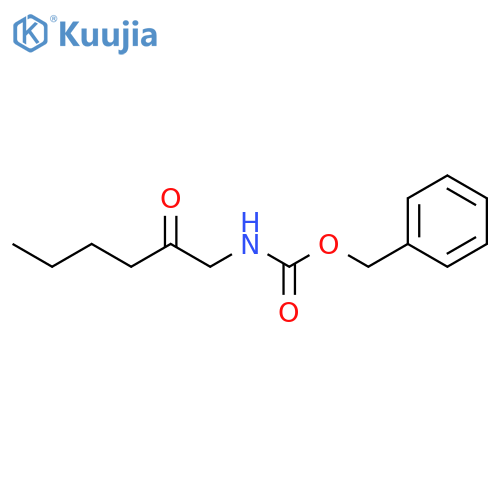

105769-55-9 structure

商品名:Carbamic acid, (2-oxohexyl)-, phenylmethyl ester

Carbamic acid, (2-oxohexyl)-, phenylmethyl ester 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, (2-oxohexyl)-, phenylmethyl ester

- EN300-797185

- benzyl N-(2-oxohexyl)carbamate

- 105769-55-9

-

- インチ: InChI=1S/C14H19NO3/c1-2-3-9-13(16)10-15-14(17)18-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)

- InChIKey: IOSSJIHAUOEAEE-UHFFFAOYSA-N

- ほほえんだ: CCCCC(=O)CNC(=O)OCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 55.4Ų

Carbamic acid, (2-oxohexyl)-, phenylmethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-797185-1.0g |

benzyl N-(2-oxohexyl)carbamate |

105769-55-9 | 95% | 1.0g |

$699.0 | 2024-05-22 | |

| Enamine | EN300-797185-0.25g |

benzyl N-(2-oxohexyl)carbamate |

105769-55-9 | 95% | 0.25g |

$642.0 | 2024-05-22 | |

| Enamine | EN300-797185-0.05g |

benzyl N-(2-oxohexyl)carbamate |

105769-55-9 | 95% | 0.05g |

$587.0 | 2024-05-22 | |

| Enamine | EN300-797185-2.5g |

benzyl N-(2-oxohexyl)carbamate |

105769-55-9 | 95% | 2.5g |

$1370.0 | 2024-05-22 | |

| Enamine | EN300-797185-10.0g |

benzyl N-(2-oxohexyl)carbamate |

105769-55-9 | 95% | 10.0g |

$3007.0 | 2024-05-22 | |

| Enamine | EN300-797185-0.5g |

benzyl N-(2-oxohexyl)carbamate |

105769-55-9 | 95% | 0.5g |

$671.0 | 2024-05-22 | |

| Enamine | EN300-797185-0.1g |

benzyl N-(2-oxohexyl)carbamate |

105769-55-9 | 95% | 0.1g |

$615.0 | 2024-05-22 | |

| Enamine | EN300-797185-5.0g |

benzyl N-(2-oxohexyl)carbamate |

105769-55-9 | 95% | 5.0g |

$2028.0 | 2024-05-22 |

Carbamic acid, (2-oxohexyl)-, phenylmethyl ester 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

105769-55-9 (Carbamic acid, (2-oxohexyl)-, phenylmethyl ester) 関連製品

- 112661-85-5(5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid)

- 16801-63-1(benzyl N-(4-oxocyclohexyl)carbamate)

- 1025828-21-0(Benzyl 3-oxoazepane-1-carboxylate)

- 61995-20-8(Benzyl 3-oxopiperidine-1-carboxylate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量